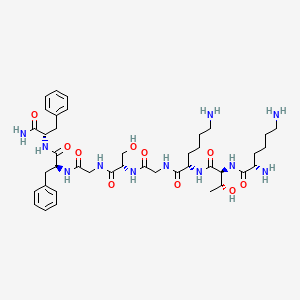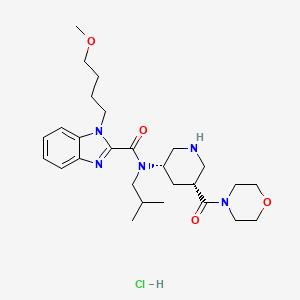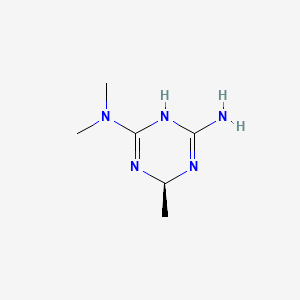![molecular formula C38H44O8 B608132 (E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid CAS No. 149655-52-7](/img/structure/B608132.png)
(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Übersicht
Beschreibung
Isogambogic acid is a natural antitumor agent which is active against KB and drug-resistant KB-V1 cell lines.
Wissenschaftliche Forschungsanwendungen
Stereochemistry Studies In a study on the stereochemistry of the Reformatsky Reaction, methyl Z- and E-4-bromo-3-methylbut-2-enoate were used with β-cyclocitral, showing an E to Z inversion during the reaction. This research contributes to the understanding of stereochemistry in organic synthesis (R. Gedye, P. C. Arora, & A. Khalil, 1975).
Identification of Anti-isohumulones A study on anti-isohumulones, which are derivatives of humulone, involved their isolation and identification from an isomerisation reaction mixture. This research enhances understanding of the stereochemical aspects of these compounds (L. D. Taeye, D. Keukeleire, & M. Verzele, 1979).
Synthesis Research Research on stereospecific synthesis of (±)-abscisic acid involved separation of (E)- and (Z)-3-methylpent-2-enedioic acids. Such studies are important for understanding the synthesis processes of complex organic molecules (J. Cornforth, J. Hawes, & R. Mallaby, 1992).
Stereochemistry of Derivatives Investigations into the stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives provided insights into their NMR spectra. These studies contribute to the broader field of chemical analysis and structural determination (R. Brettle, P. Hydes, D. Seddon, J. Sutton, & R. Tooth, 1973).
Chemical Synthesis and Analysis Research on the synthesis of benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia highlighted the isolation of new compounds. Such research expands our understanding of natural product chemistry (Jih-Jung Chen, Jui-Ying Cho, T. Hwang, & I. Chen, 2008).
Wirkmechanismus
Target of Action
Gambogic acid, a naturally occurring xanthone-based compound, is known to interact with several cellular targets. It has been found to bind to the transferrin receptor 1 (TfR1) and rapidly induce cell apoptosis . It also inhibits osteoclastogenesis by inhibiting CXCR4 signaling pathways .
Mode of Action
The interaction of gambogic acid with its targets leads to a variety of changes within the cell. When gambogic acid binds to TfR1, it induces rapid cell apoptosis without competing with the transferrin (Tf) binding site . This interaction triggers a cascade of intracellular events that ultimately lead to cell death. In addition, the inhibition of the CXCR4 signaling pathway prevents the formation of osteoclasts, cells that are responsible for bone resorption .
Biochemical Pathways
Gambogic acid affects several biochemical pathways. It has been shown to upregulate pro-apoptotic genes (Bax, p53, DIO-1, SRC-3) and downregulate apoptosis inhibitory genes (Bcl-2, NF-κB, surviving, TfR), leading to cell cycle arrest, telomerase inhibition, downregulation of the AKT signal pathway, and the inhibition of AKT phosphorylation . These changes disrupt the normal functioning of the cell and lead to cell death.
Pharmacokinetics
The clinical translation of gambogic acid has been hampered, partly due to its water insolubility, low bioavailability, poor pharmacokinetics, rapid plasma clearance, early degradation in blood circulation, and detrimental vascular irritation . Recent studies have demonstrated the ability of nanoparticles to overcome these challenges, improving the bioavailability and pharmacokinetics of gambogic acid .
Result of Action
The result of gambogic acid’s action is the induction of cell death, particularly in cancer cells. It exerts significant antiproliferative effects on different types of cancer, including pancreatic, breast, lung, liver, gastric, and bone cancers . It achieves this through various mechanisms, such as inducing programmed cell death, halting angiogenesis, impeding inflammatory mediators, and initiating autophagic pathways .
Action Environment
The action of gambogic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. Additionally, the presence of other molecules in the environment, such as proteins or lipids, can influence the compound’s ability to reach its target. The use of nanoparticles has been shown to improve the delivery of gambogic acid to cancer cells, overcoming some of the challenges associated with its clinical use .
Biochemische Analyse
Biochemical Properties
GA has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to suppress the pentose phosphate pathway (PPP) by covalently inhibiting the 6-phosphogluconate dehydrogenase (6PGD) protein .
Cellular Effects
GA has demonstrated inhibitory effects on the growth of various cancer cell types, such as breast cancer, pancreatic cancer, prostate cancer, lung cancer, and osteosarcoma . It exerts its effects by inducing apoptosis, autophagy, and cell cycle arrest, as well as inhibiting invasion, metastasis, and angiogenesis .
Molecular Mechanism
GA’s mechanism of action is multifaceted. It has been found to induce apoptosis and autophagy by directly targeting mitochondria . It also suppresses the PPP by covalently inhibiting the 6PGD protein .
Temporal Effects in Laboratory Settings
GA has been observed to exert a dose-dependent and statistically significant antiproliferative effect on SNU-16 cells derived from gastric signet ring cell carcinoma . The cytotoxic effect of GA was evaluated in these cells by treating them with different concentrations of the compound, and the IC50 value of GA in SNU-16 cells was found to be 655.1 nM for 24 hours .
Dosage Effects in Animal Models
In animal models, GA has shown significant potential as an anti-cancer agent. The results indicated that GA significantly inhibited tumor growth in a dosage-dependent manner .
Metabolic Pathways
GA has been found to suppress the PPP by covalently inhibiting the 6PGD protein . This indicates that GA is involved in the PPP metabolic pathway.
Transport and Distribution
GA has a limited tissue distribution, with the highest concentrations being found in the liver . GA reached its maximal concentration in all tissues at 5 min post-dose .
Subcellular Localization
GA has been found to directly target mitochondria to induce the intrinsic pathway of apoptosis . This indicates that the subcellular localization of GA is primarily in the mitochondria.
Eigenschaften
IUPAC Name |
(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27+,36-,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-GXSDCXQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2752-65-0 | |
| Record name | Gambogic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



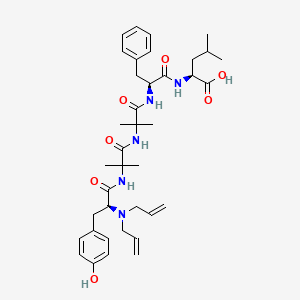

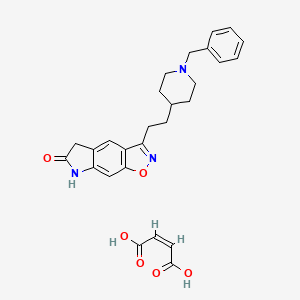
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
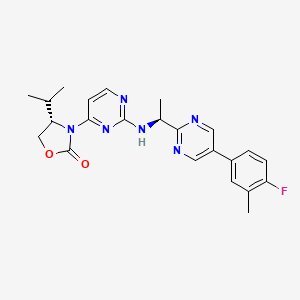
![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)


